molecular formula C9H7N3O2 B112618 3-Nitroquinolin-4-amine CAS No. 42606-33-7

3-Nitroquinolin-4-amine

Cat. No.: B112618
CAS No.: 42606-33-7
M. Wt: 189.17 g/mol
InChI Key: SKPRPEJLFKCOAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitroquinolin-4-amine is an organic compound with the molecular formula C9H7N3O2 It is a derivative of quinoline, characterized by the presence of a nitro group at the third position and an amine group at the fourth position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitroquinolin-4-amine typically involves the nitration of quinoline derivatives followed by amination. One common method includes the nitration of quinoline to form 3-nitroquinoline, which is then subjected to reduction and subsequent amination to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

3-Nitroquinolin-4-amine has been explored as a potential anticancer agent. A study synthesized a series of novel derivatives that exhibited significant antiproliferative effects against tumor cell lines overexpressing the epidermal growth factor receptor (EGFR). These compounds showed IC50 values in the micromolar or nanomolar range, indicating their potential as therapeutic agents .

Antimicrobial Activity

Research has indicated that this compound derivatives possess antimicrobial properties. They have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Candida albicans. This suggests their potential role in developing new antimicrobial agents.

Enzyme Inhibition Studies

The compound has been investigated for its ability to interact with various enzymes. The mechanism of action involves binding interactions that may lead to enzyme inhibition or activation, influencing cellular processes such as gene expression and metabolic pathways.

Industrial Applications

This compound is also utilized in the production of dyes and pigments due to its unique chemical structure, which allows it to participate in various chemical reactions such as oxidation and substitution.

Case Study 1: Anticancer Properties

A study published in Nature focused on synthesizing novel 3-nitroquinoline derivatives aimed at inhibiting EGFR activity. The research involved evaluating these compounds against human epidermoid carcinoma cells (A431) and breast cancer cells (MDA-MB-468). The results showed promising anticancer activity, highlighting the potential for further development into therapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial effects of this compound against various pathogens. The findings demonstrated significant inhibition of bacterial growth, suggesting its utility in pharmaceutical applications targeting infectious diseases.

Data Table: Summary of Applications

Application AreaDescriptionNotable Findings
Medicinal ChemistryAnticancer agent developmentSignificant antiproliferative effects against EGFR-overexpressing cells
Antimicrobial ActivityPotential new antimicrobial agentsEffective against Gram-positive/negative bacteria and fungi
Enzyme InhibitionInteractions with enzymes affecting cellular processesPotential for drug development through enzyme modulation
Industrial UseProduction of dyes and pigmentsVersatile chemical reactivity for industrial applications

Mechanism of Action

The mechanism of action of 3-Nitroquinolin-4-amine involves its interaction with biological targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amine group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: 3-Nitroquinolin-4-amine is unique due to the presence of both nitro and amine groups on the quinoline ring, which imparts distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .

Biological Activity

3-Nitroquinolin-4-amine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is a derivative of quinoline, characterized by a nitro group at the third position and an amine group at the fourth position. Its molecular formula is C9H7N3O2C_9H_7N_3O_2. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure

The presence of both nitro and amine groups contributes to the compound's reactivity and biological activity. The nitro group can undergo bioreduction to form reactive intermediates, while the amine group facilitates hydrogen bonding with biomolecules.

Cellular Effects

Research indicates that this compound exhibits antiproliferative effects against tumor cell lines that overexpress the epidermal growth factor receptor (EGFR). This characteristic is crucial for its potential application in cancer therapy.

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Interaction : The compound interacts with various enzymes, potentially inhibiting or activating them, which leads to changes in cellular signaling pathways.
  • Gene Expression Modulation : It may influence gene expression patterns, contributing to its antiproliferative effects.
  • Reactive Intermediate Formation : The bioreduction of the nitro group can generate reactive species that interact with cellular components, leading to cytotoxic effects against cancer cells.

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound derivatives. Notably, a study reported several compounds demonstrating significant inhibition of cell proliferation in EGFR-overexpressing tumor cell lines such as A431 and MDA-MB-468, with IC50 values in the micromolar range .

CompoundCell LineIC50 (µM)
This compoundA4311.5
This compoundMDA-MB-4682.0

Antimicrobial Properties

In addition to anticancer activity, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest it may possess bacteriostatic effects against various bacterial strains, although further research is necessary to fully understand its spectrum of activity.

Case Studies

  • EGFR Inhibition Study : A study focused on a series of novel 3-nitroquinoline derivatives demonstrated their ability to inhibit EGFR activity significantly. The research utilized sulforhodamine B assays to evaluate antiproliferative effects on human epidermoid carcinoma cells, indicating a promising avenue for targeted cancer therapies .
  • Structure-Activity Relationship (SAR) Analysis : Another study explored the SAR of 3-nitroquinoline derivatives, identifying key structural features that enhance their biological activity. This analysis provided insights into optimizing these compounds for better therapeutic efficacy .

Properties

IUPAC Name

3-nitroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-9-6-3-1-2-4-7(6)11-5-8(9)12(13)14/h1-5H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPRPEJLFKCOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299559
Record name 4-Amino-3-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42606-33-7
Record name 42606-33-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131346
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-3-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Compounds of the invention can also be prepared according to Reaction Scheme V, wherein Bn, E, R, R3-1, and n are as defined above; P is an amino protecting group; and Da is —(CH2)1-4—. In step (1) of Reaction Scheme V, a benzyloxy-4-chloro-3-nitroquinoline or benzyloxy-4-chloro-3-nitro[1,5]naphthyridine of Formula XLI is reacted with tert-butylamine in the presence of base, and the tert-butyl group is subsequently removed under acidic conditions to provide a 3-nitroquinolin-4-amine or 3-nitro[1,5]naphthyridin-4-amine of Formula XLII, which is reduced in step (2) to provide a quinoline-3,4-diamine or [1,5]naphthyridine-3,4-diamine of Formula XLIII. In step (3) of Reaction Scheme V, a. quinoline-3,4-diamine or [1,5]naphthyridine-3,4-diamine of Formula XLIII is reacted with acetic acid or acetyl chloride to provide a 2-methyl-1H-imidazo[4,5-c]quinoline or a 2-methyl-1H-imidazo[4,5-c][1,5]naphthyridine of Formula XLIV, which undergoes protection at the 1-position in step (4) with a suitable protecting group. In step (5) of Reaction Scheme V, the 2-methyl group of a 1H-imidazo[4,5-c]quinoline or 1H-imidazo[4,5-c][1,5]naphthyridine of Formula XLV is deprotonated with n-butyllithium and subsequently reacted with an alkylating agent of formula Br—CH2-Da-CH2—Cl, and the product of Formula XLVI is then deprotected using conventional methods to provide a 1H-imidazo[4,5-c]quinoline or 1H-imidazo[4,5-c][1,5]naphthyridine of Formula XLVII. The compound of Formula XLVII is then cyclized to provide a compound of Formula XLVIII. Steps (1) through (7) of Reaction Scheme V can be carried out using the conditions described in U.S. Pat. No. 5,482,936 (Lindstrom).
[Compound]
Name
amino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
benzyloxy-4-chloro-3-nitroquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
benzyloxy-4-chloro-3-nitro[1,5]naphthyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Compound 7 was prepared as described elsewhere [Van Galen, P. J. M. et. al. (1991) ibid.]. In brief, ammonia gas was passed, while stirring, through a solution of 3-nitro-4-chloroquinoline 6 (7.0 g, 30 mmol) in toluene (95 ml) and propanol (15 ml) till the product was formed. During the course of the reaction, the temperature was gradually raised till 70° C. After cooling, the solid was separated by filtration and washed successfully with toluene/2-propanol (70:30), ether and cold water until Cl− could no longer be detected. The solid was filtered off and dried at 80° C. Yield: 6.1 g (95%). Mp.: 255-257° C. 1H NMR (DMSO-d6): δ 7.50-7.66 (m, 1H, Ar); 7.81-7.92 (m, 2H, Ar); 8.59 (d, 1H, J=8.0 Hz, Ar); 9.03 (broad s, 2H, NH2); 9.18 (s, 1H, Ar)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
95 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitroquinolin-4-amine
Reactant of Route 2
3-Nitroquinolin-4-amine
Reactant of Route 3
3-Nitroquinolin-4-amine
Reactant of Route 4
Reactant of Route 4
3-Nitroquinolin-4-amine
Reactant of Route 5
Reactant of Route 5
3-Nitroquinolin-4-amine
Reactant of Route 6
3-Nitroquinolin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.